molecular formula C22H23N5O2 B2956115 2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1060215-28-2

2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2956115
CAS No.: 1060215-28-2
M. Wt: 389.459
InChI Key: VRADYWUODWLZSI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule characterized by a pyridazine core linked to a piperazine ring substituted with a pyridin-2-yl group. The ethanone moiety is functionalized with a 2-methoxyphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-29-20-8-3-2-6-17(20)16-22(28)27-14-12-26(13-15-27)21-10-9-19(24-25-21)18-7-4-5-11-23-18/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRADYWUODWLZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, with the molecular formula C22H23N5O2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has a molecular weight of approximately 389.459 g/mol and is characterized as a piperazine derivative featuring a methoxyphenyl group and a pyridazinyl moiety. Its structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms, including:

  • Inhibition of Kinases : Many piperazine derivatives act as kinase inhibitors, which play crucial roles in cell signaling and proliferation. The interaction with specific kinases can lead to anti-cancer effects.
  • Antimicrobial Activity : Some studies have suggested that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anti-tubercularIC50 AssayIC50: 1.35 - 2.18 μM
CytotoxicityHEK-293 Cell LineNon-toxic
Kinase InhibitionVarious KinasesSub-micromolar potency

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of substituted piperazine derivatives highlighted the promising anti-tubercular activity of related compounds. Among the tested derivatives, several exhibited significant inhibitory concentrations against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . Notably, one compound demonstrated an IC90 of 40.32 μM, showcasing the potential for further development.

Another research effort emphasized the importance of structural modifications in enhancing biological activity. For instance, alterations in the piperazine ring's substituents significantly affected the affinity for various receptors, suggesting that fine-tuning these groups could optimize therapeutic effects .

Safety and Toxicity Profile

Preliminary evaluations of the compound's safety profile indicate it is non-toxic to human embryonic kidney cells (HEK-293), which is a positive indicator for its potential therapeutic use . Additionally, studies on related compounds have reported low acute toxicity levels, suggesting a favorable safety margin for further investigations.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Compounds

Compound Name Central Core Piperazine Substituent Ethanone Substituent Reference
Target Compound Pyridazine 6-(Pyridin-2-yl)pyridazin-3-yl 2-Methoxyphenyl N/A
3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone) Indole Pyridin-2-yl 4-Iodophenylsulfonyl
3a (1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone) Indole 2-Methoxyphenyl 5-Fluoro, 4-Iodophenylsulfonyl
T1–T12 (Pyridazinone derivatives) Pyridazinone 2-Fluorophenyl Varied benzalhydrazone substituents
MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) Thiophene 4-(Trifluoromethyl)phenyl Thiophen-2-yl
4-(4-Fluorophenyl)piperazin-1-ylmethanone Pyridine 4-Fluorophenyl 2-Fluoropyridin-3-yl

Physicochemical and Pharmacological Implications

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~438.5 ~2.8 7 Methoxy, pyridazine, pyridyl
3f 479.53 ~3.5 8 Iodosulfonyl, pyridyl
MK47 ~379.4 ~3.2 4 Trifluoromethyl, thiophene
3a ~479.5 ~3.4 8 Fluoro, iodosulfonyl, methoxy
  • Lipophilicity : The target compound’s 2-methoxyphenyl group balances moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity.

Research Findings and Functional Insights

  • Receptor Targeting : Arylpiperazines with methoxy or fluorinated substituents (e.g., 3a, MK47) are frequently explored as 5-HT6 or dopamine receptor ligands. The target compound’s pyridazine core may offer unique selectivity profiles due to its planar geometry and electronic properties .
  • Synthetic Challenges : The incorporation of 6-(pyridin-2-yl)pyridazin-3-yl into the piperazine ring (target compound) likely requires multi-step coupling reactions, contrasting with simpler SNAr substitutions in indole-based analogs (3f, 3a) .

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